molecular formula C26H23N3O4S2 B2678815 N-[(2Z)-4-{[1,1'-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide CAS No. 302581-74-4

N-[(2Z)-4-{[1,1'-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2678815
CAS No.: 302581-74-4
M. Wt: 505.61
InChI Key: UFFXOXQFYXYLJI-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with a unique structure that combines a biphenyl group, a thiazole ring, and a morpholine sulfonyl group

Scientific Research Applications

N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the biphenyl and morpholine sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and biphenyl-containing molecules. Examples include:

  • Thiazole-based drugs like thiamine (vitamin B1) and ritonavir.
  • Biphenyl derivatives such as biphenyl-4-carboxylic acid and biphenyl-4-amine.

Uniqueness

N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S2/c30-25(22-10-12-23(13-11-22)35(31,32)29-14-16-33-17-15-29)28-26-27-24(18-34-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFXOXQFYXYLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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